3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of an allyl-substituted thiourea with an appropriate carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Pyridopyrimidinone Core Construction: The pyridopyrimidinone core is synthesized through a series of cyclization reactions involving pyridine and pyrimidine derivatives.
Final Coupling: The thiazolidinone and pyridopyrimidinone intermediates are coupled using a suitable linker, often under conditions that promote the formation of the desired Z-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-A]pyrimidin-4-one
- 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Uniqueness
The uniqueness of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and structural motifs. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H21N5O2S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N5O2S2/c1-3-7-25-19(27)15(29-20(25)28)13-14-17(23-11-9-22(2)10-12-23)21-16-6-4-5-8-24(16)18(14)26/h3-6,8,13H,1,7,9-12H2,2H3/b15-13- |
InChI Key |
IUXSZQFDAHPQDN-SQFISAMPSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C |
Origin of Product |
United States |
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